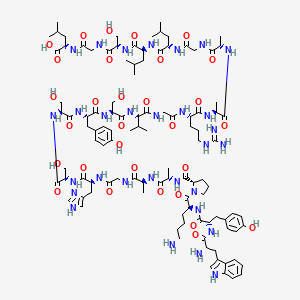
DesBr-NPB-23 (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DesBr-NPB-23 is a neuropeptide that has been identified as an endogenous ligand for the G protein-coupled receptor GPR7 . It was initially discovered through a search of the Celera database, and subsequent studies revealed its expression in various tissues, including lymphoid organs, the central nervous system, mammary glands, and uterus. The gene encoding the GPR7 ligand is expressed in the hypothalamus and hippocampus of rats. Structurally, DesBr-NPB-23 is a peptide consisting of 29 amino acid residues , uniquely modified with bromine . This modification occurs at the C-6 position of the indole moiety in the N-terminal tryptophan, resulting in a novel neuropeptide termed neuropeptide B .
Synthesis Analysis
The synthesis of DesBr-NPB-23 involves the assembly of its 29 amino acid residues in a specific sequence. Researchers have developed methods to purify this neuropeptide from bovine hypothalamic tissue extracts based on its cAMP production-inhibitory activity in cells expressing GPR7. The bromination of the N-terminal tryptophan is a critical feature of its structure .
Scientific Research Applications
Environmental Signaling and Endocrine Disruption
A landmark study in environmental signaling and endocrine disruption discusses the impact of synthetic estrogens like diethylstilbestrol (DES) on cancer and functional alterations in reproductive, endocrine, and immune systems. This research highlights the significant effects environmental chemicals can have, including those with estrogenic properties like DES, on human health through endocrine disruption (McLachlan, 2016).
Conformational Studies in Neuropeptides
Research on neuropeptide B (NPB) and neuropeptide W (NPW), closely related to DesBr-NPB-23, provides insight into their structural conformation. The study of NPB and NPW, agonists for G-protein coupled receptors, through NMR, CD, and molecular modeling techniques offers valuable information on the molecular aspects of these peptides, which are crucial for understanding their interaction with receptors (Lucyk, Miskolzie, & Kotovych, 2005).
Role in Keratinocyte Cell-Cell Adhesion
The E48 antigen, analogous to the murine Ly-6 antigen ThB, is a glycosylphosphatidylinositol-anchored molecule possibly involved in keratinocyte cell-cell adhesion. This research, although not directly on DesBr-NPB-23, provides a broader understanding of the role of GPI-anchored molecules in cellular adhesion processes, which could be relevant for comprehending the functions of similar molecules like DesBr-NPB-23 in human cells (Brakenhoff et al., 1995).
Gene Expression Influences
Research on the effects of DES, a compound related to DesBr-NPB-23, on gene expression in the context of developmental exposure and transgenerational effects provides critical insights. This research shows how exposure to substances like DES can result in long-term gene expression changes, offering a perspective on the potential impacts of related compounds like DesBr-NPB-23 on genetic regulation (Newbold, Padilla-Banks, & Jefferson, 2006).
properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJVSOPJNZYSE-MFCZVQBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H162N30O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DesBr-NPB-23 (human) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

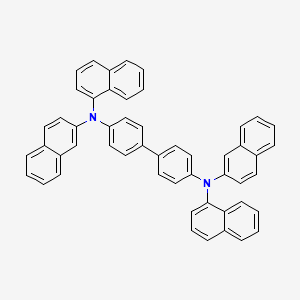


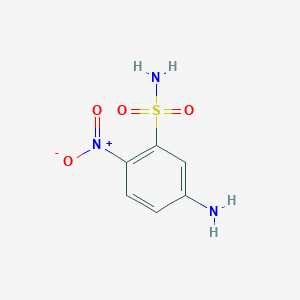
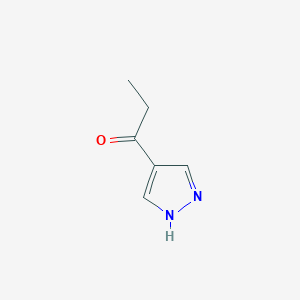
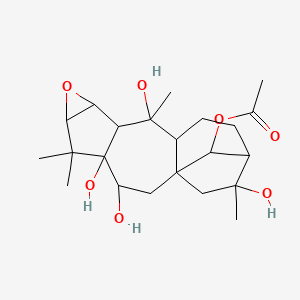

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

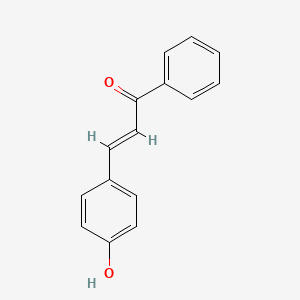
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)


